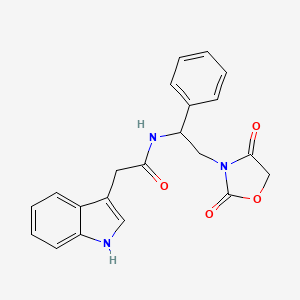

7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied for their pharmacological properties. Purine derivatives are known for their roles in various biological processes and have been utilized in the development of drugs targeting a range of conditions.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to achieve desired biological activities. In the case of the compound , the synthesis process would likely involve the introduction of isobutyl, methyl, and piperidinyl groups at specific positions on the purine ring. Paper discusses the synthesis of similar purine derivatives, where carboxybenzyl and chloro/cyanobenzyl groups were introduced at the N-1 and N-7 positions, respectively. These compounds were synthesized and characterized using NMR and ESI MS data, indicating a structured approach to the synthesis of complex purine derivatives.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. Paper provides insight into the structural exploration of a related compound, where X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations were used to confirm the favored tautomer isomer structure. The comparison between experimental XRD results and theoretical optimization parameters can provide valuable information about the stability and conformation of the molecule .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on their substituents and the conditions they are exposed to. The reactivity of such compounds can be influenced by the presence of electrophilic and nucleophilic functional groups, as indicated by the packing diagrams, electrostatic potential map, and Mulliken population theoretical calculations discussed in paper . These analyses can help predict how the compound might interact with other molecules, which is essential for understanding its potential as a drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its thermal stability, solubility, and spectral characteristics, are important for its development as a pharmaceutical agent. Paper mentions the high thermal stability of a related compound in an open atmosphere, which is a desirable property for drug substances. Additionally, the experimental 1H NMR results, which showed excellent agreement with theoretical calculations, suggest that similar methods could be used to analyze the compound to determine its physical and chemical properties.

Aplicaciones Científicas De Investigación

Cardiovascular Activity

Research conducted by Chłoń-Rzepa et al. (2004) focused on the synthesis of derivatives of 7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and their cardiovascular activities. The study found that certain derivatives displayed significant prophylactic antiarrhythmic activity and hypotensive effects. This indicates potential applications in developing treatments for arrhythmias and hypertension Chłoń-Rzepa et al., 2004.

Anticancer Activity

Another study by Hartmann and Batzl (1986) explored the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones and evaluated their mammary tumor inhibiting activities. The compounds demonstrated stronger inhibition of human placental aromatase compared to aminoglutethimide, indicating potential applications in hormone-dependent breast cancer treatment Hartmann & Batzl, 1986.

Antimycobacterial Activity

Konduri et al. (2020) designed and synthesized a series of novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. The compounds showed promising antimycobacterial activity, suggesting their potential use in developing new treatments for tuberculosis Konduri et al., 2020.

Propiedades

IUPAC Name |

3-methyl-7-(2-methylpropyl)-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-10(2)9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h10H,4-9H2,1-3H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJXOWLNPNDOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)

![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)